Pro-Leu-Gly hydroxamate hydrochloride, also known as melanotropin release-inhibiting factor (MIF), is a tripeptide with significant implications in the modulation of various physiological responses. Research has explored its role in the inhibition of tolerance to opioids and the prevention of supersensitivity of dopamine receptors in the brain, which are critical areas in the treatment of pain and the management of side effects from chronic neuroleptic drug use123.
The mechanism by which Pro-Leu-Gly-NH2 exerts its effects appears to be related to its metabolism and interaction with specific receptors. Studies have shown that the peptide and its metabolites can inhibit the development of tolerance to the analgesic effects of morphine in rats. This is evidenced by the fact that Pro-Leu-Gly-NH2, as well as its metabolites Pro-Leu-OH and Leu-Gly-NH2, when administered, inhibited the development of tolerance to morphine. Conversely, Pro-Leu-Gly-OH and Leu-Gly-OH, which are likely further metabolites, did not have the same effect, suggesting a specific metabolic pathway is crucial for the peptide's activity1. Additionally, Pro-Leu-Gly-NH2 and its analog cyclo(Leu-Gly) have been found to prevent the supersensitivity of dopamine receptors induced by chronic administration of haloperidol, which suggests a role in modulating dopamine receptor sensitivity2.
In the field of pain management, Pro-Leu-Gly-NH2 has been shown to inhibit the development of tolerance to opioids. This is particularly significant as opioid tolerance can lead to higher doses being required to achieve the same analgesic effect, which can further lead to addiction and other adverse effects. The study involving male Sprague-Dawley rats demonstrated that the peptide could prevent the decrease in response to morphine, which is a common problem in chronic pain treatment1.
The peptide also has potential applications in the treatment of side effects resulting from long-term use of neuroleptic drugs, such as tardive dyskinesia. The chronic administration of haloperidol, a neuroleptic drug, can induce supersensitivity in dopamine receptors, leading to enhanced locomotor activity and an increase in binding sites for dopamine in the striatum. Pro-Leu-Gly-NH2 and its analog were able to inhibit these changes, suggesting a protective effect against the development of such side effects2.
Furthermore, Pro-Leu-Gly-NH2 and its derivatives have been studied for their ability to block the development of physical dependence on morphine. In mice, the peptide and its analogs, when administered daily, prevented the development of physical dependence as measured by changes in body temperature associated with naloxone-induced withdrawal. This indicates a potential application in preventing addiction to opioids and managing withdrawal symptoms3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: